

# Application Notes and Protocols: 2,5-Dimethyl-2,5-hexanediol in Catalysis

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## Compound of Interest

Compound Name: 2,5-Dimethyl-2,5-hexanediol

Cat. No.: B089615

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These application notes provide an overview of the utility of **2,5-Dimethyl-2,5-hexanediol** in various catalytic processes. While not a conventional ligand in the traditional sense, this diol serves as a versatile precursor for the in-situ generation of catalytically active species, a key starting material for the synthesis of specialized solvents and ligands for catalysis, and as a substrate in catalytic transformations.

## In-Situ Formation of a Uranium(IV) Photocatalyst for C(sp<sup>3</sup>)–C(sp<sup>3</sup>) Bond Manipulation

**2,5-Dimethyl-2,5-hexanediol** can be utilized to generate alkyl radicals for photocatalytic carbon-carbon bond formation. In this application, the diol serves as a precursor to an alkoxy ligand in a tetravalent uranium complex, which then acts as a potent photocatalyst under visible light irradiation. This system is effective for the coupling of cycloalkanols with electron-deficient alkenes.

## Experimental Protocol: General Procedure for Photocatalytic C-C Coupling

A detailed experimental protocol for the photocatalytic coupling of an alcohol and an alkene using a uranium(IV) photocatalyst is outlined below. The reaction should be performed under an inert atmosphere using standard Schlenk techniques.

#### Materials:

- Uranium(IV) alkoxy complex (pre-catalyst), for example, complex 8 as described in the source literature
- Alcohol substrate (e.g., **2,5-dimethyl-2,5-hexanediol** for generating alkyl radicals) (0.1 mmol)
- Alkene substrate (e.g., benzyldenemalononitrile) (0.1 mmol)
- Acetonitrile (MeCN), anhydrous (0.2 M)
- Internal standard (e.g., BrCH<sub>2</sub>CH<sub>2</sub>Br) for NMR yield determination
- Blue LEDs for irradiation

#### Procedure:

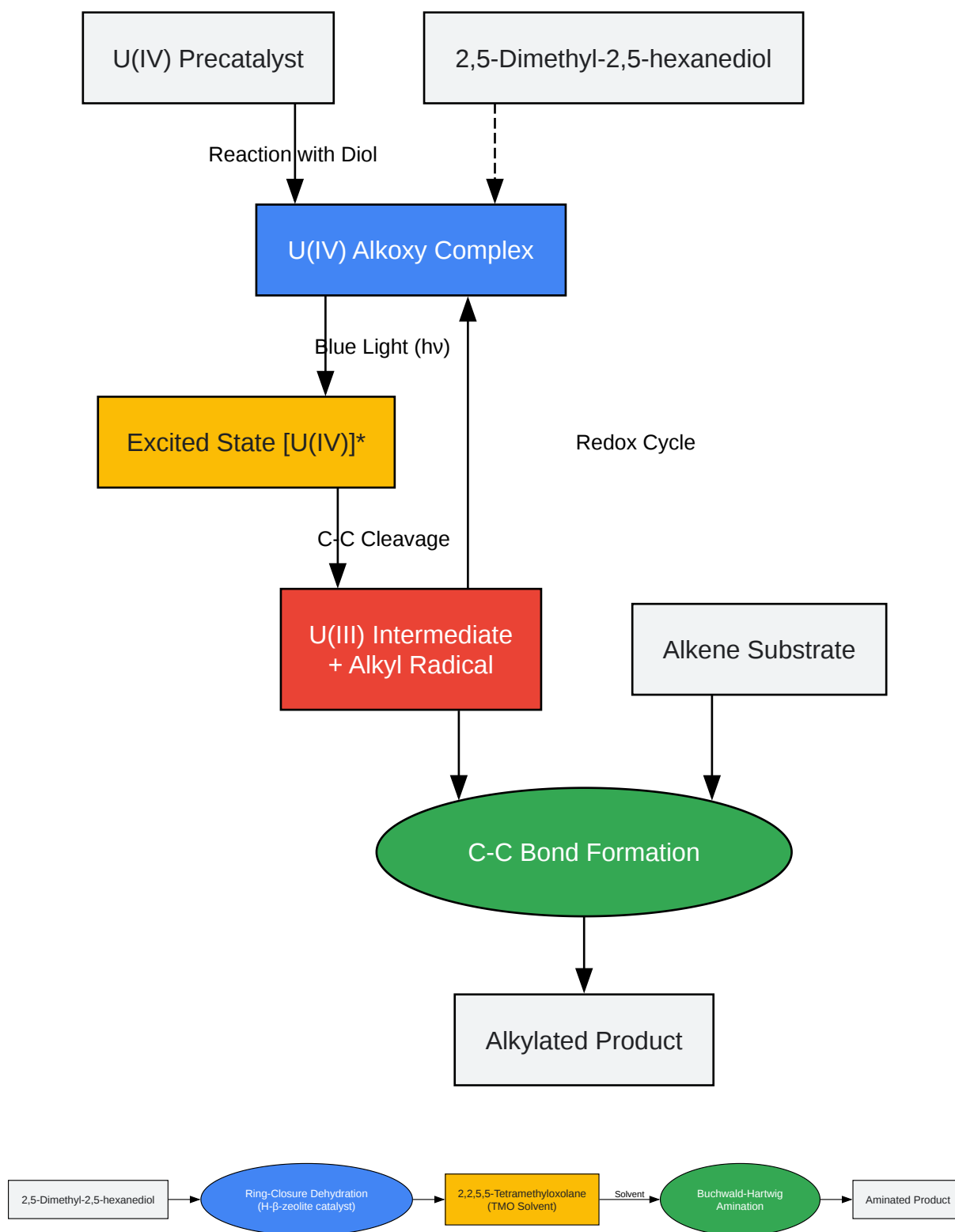
- In a glovebox, add the uranium(IV) photocatalyst (5 mol%) to a reaction vial equipped with a magnetic stir bar.
- Add the alcohol substrate (0.1 mmol) and the alkene substrate (0.1 mmol) to the vial.
- Add anhydrous acetonitrile (to make a 0.2 M solution) and the internal standard.
- Seal the vial and remove it from the glovebox.
- Place the reaction vial in a setup equipped with blue LED irradiation and stir the reaction mixture at room temperature.
- Monitor the reaction progress by a suitable analytical technique (e.g., <sup>1</sup>H NMR). The reaction is typically run for 12 to 96 hours.
- Upon completion, the yield of the product can be determined by <sup>1</sup>H NMR spectroscopy using the internal standard. For isolation, the reaction mixture can be concentrated and purified by column chromatography.

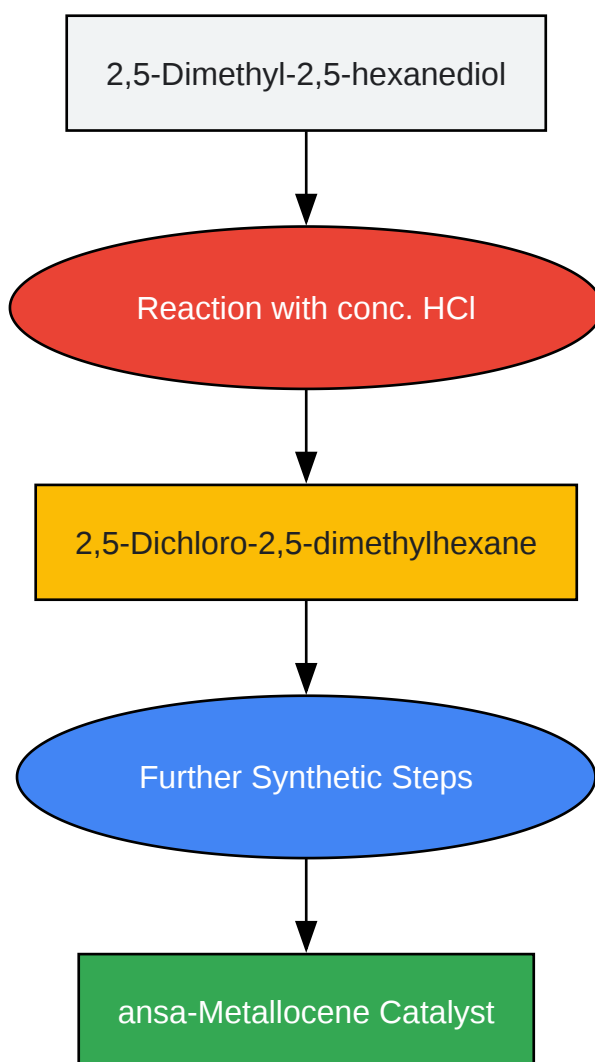
## Data Presentation: Photocatalytic Alkylation Product Yields

Entry	Alcohol Substrate	Alkene Substrate	Product	Yield (%)	Reaction Time (h)
1	Phenyl carbinol derivative	Benzylidene malononitrile	10h	Good to Excellent	12
2	Phenyl carbinol derivative	Benzylidene malononitrile	10i	Good to Excellent	12
3	Phenyl carbinol derivative	Benzylidene malononitrile	10j	Good to Excellent	12
4	2,5-Dimethyl-2,5-hexanediol	Benzylidene malononitrile	10g	Effective incorporation	12
5	Dimethyl carbinol derivative	Benzylidene malononitrile	10e	High	12
6	Dimethyl carbinol derivative	Benzylidene malononitrile	10f	High	12

Yields are based on crude  $^1\text{H}$  NMR analysis using an internal standard. "Good to Excellent" and "High" are qualitative descriptions from the source. For precise quantitative data, refer to the original publication.

## Logical Relationship: Photocatalytic Cycle





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